

NVS-VHL720: A Technical Guide to a Novel Molecular Glue Degradar

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Compound of Interest

Compound Name: NVS-VHL720

Cat. No.: B12370099

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Abstract

NVS-VHL720 is a first-in-class small molecule molecular glue degrader that selectively targets cysteine dioxygenase 1 (CDO1) for proteasomal degradation. By inducing proximity between CDO1 and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, **NVS-VHL720** facilitates the ubiquitination and subsequent degradation of CDO1, a protein implicated in various cellular processes and disease states. This technical guide provides a comprehensive overview of the chemical properties, structure, and mechanism of action of **NVS-VHL720**, along with detailed experimental protocols for its characterization.

Chemical Properties and Structure

NVS-VHL720 is a synthetic, cell-permeable small molecule with drug-like properties. Its key chemical and physical characteristics are summarized in the table below.

Property	Value
Molecular Formula	C ₂₇ H ₃₃ N ₅ O ₄
Molecular Weight	491.58 g/mol
Appearance	White to off-white solid
Storage Conditions	-20°C
Canonical SMILES	<chem>O=C(NCC1=CC=C(C2=CC=NN2)C3=C1C=CC=C3)[C@H]4N(C--INVALID-LINK--C(C)(C)C)=O)C--INVALID-LINK--C4</chem>

Table 1: Chemical and Physical Properties of **NVS-VHL720**.

Solubility

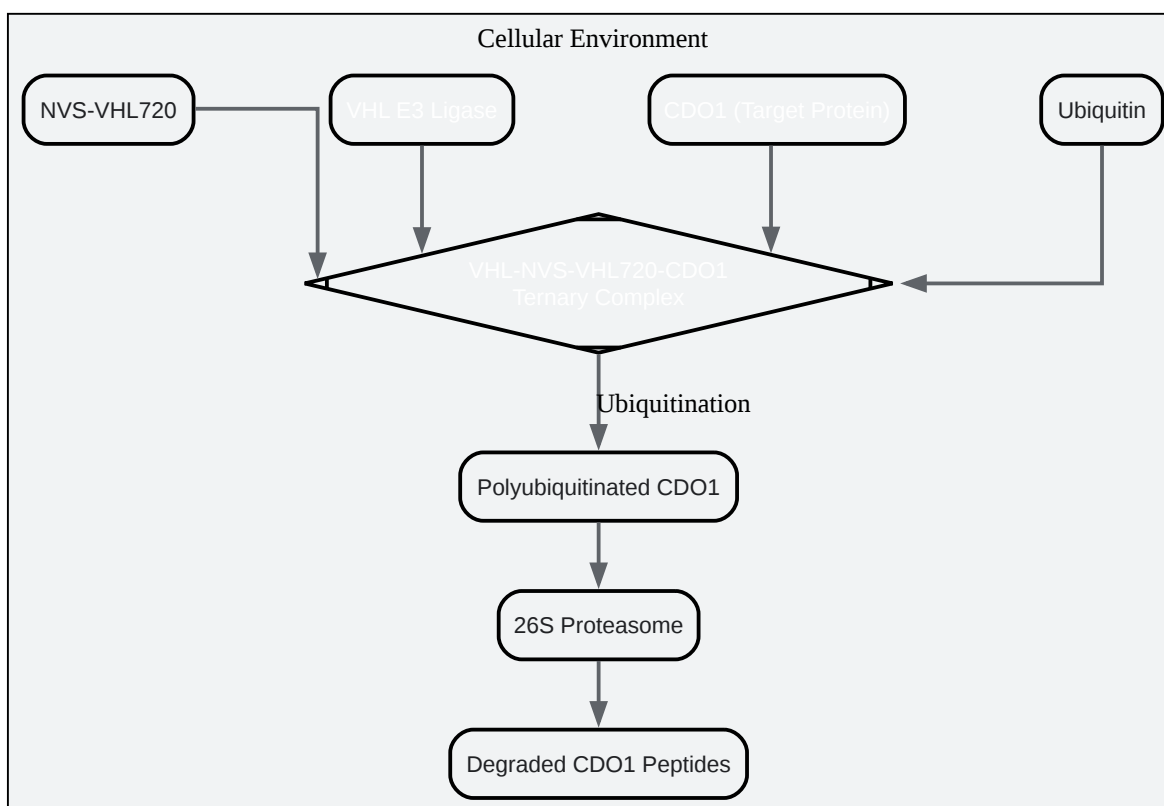
NVS-VHL720 exhibits solubility in various solvents, facilitating both in vitro and in vivo experimental setups.

Solvent System	Solubility
In Vitro	
DMSO	≥ 100 mg/mL (≥ 203.43 mM)
In Vivo	
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% saline	≥ 5 mg/mL (≥ 10.17 mM)
10% DMSO / 90% (20% SBE-β-CD in saline)	≥ 5 mg/mL (≥ 10.17 mM)
10% DMSO / 90% corn oil	≥ 5 mg/mL (≥ 10.17 mM)

Table 2: Solubility of **NVS-VHL720**.[\[1\]](#)

Mechanism of Action: A Molecular Glue for Targeted Degradation

NVS-VHL720 functions as a molecular glue, a type of small molecule that induces or stabilizes the interaction between two proteins that would otherwise not interact.[2] In this case, **NVS-VHL720** facilitates the formation of a ternary complex between the E3 ubiquitin ligase VHL and the neosubstrate protein, CDO1.[1][2][3] This induced proximity leads to the polyubiquitination of CDO1 by the VHL E3 ligase complex, marking it for recognition and degradation by the 26S proteasome.



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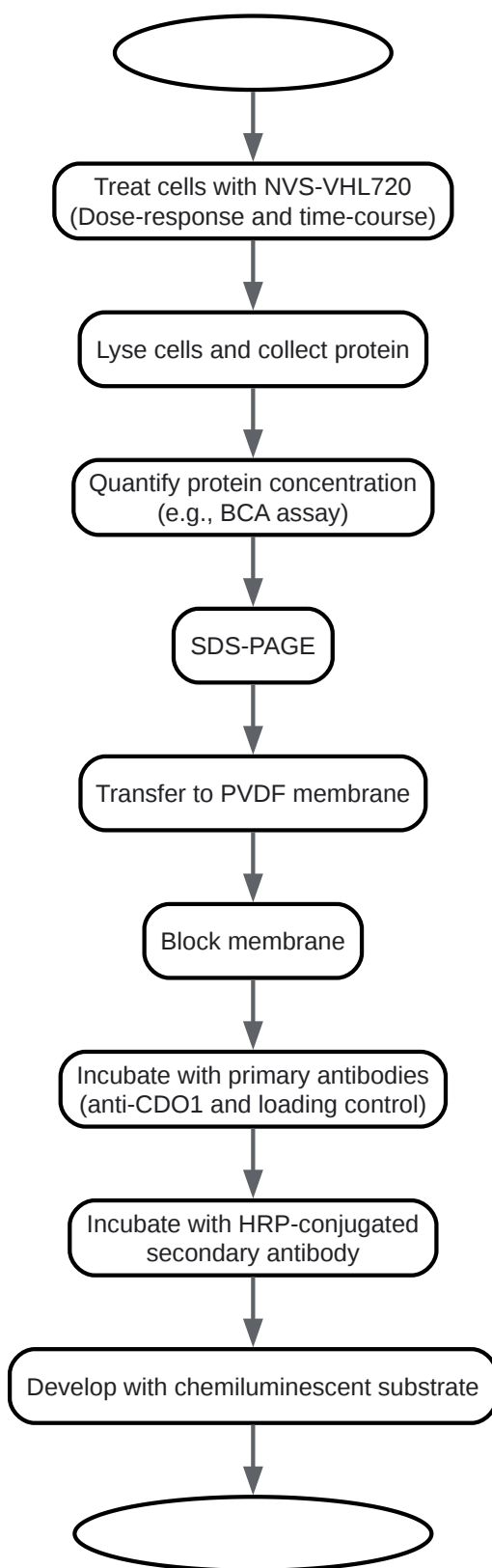
Figure 1: Mechanism of action of **NVS-VHL720**. This diagram illustrates the formation of the ternary complex, subsequent ubiquitination, and proteasomal degradation of CDO1.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of **NVS-VHL720**.

Cellular CDO1 Degradation Assay (Western Blot)

This protocol is designed to assess the ability of **NVS-VHL720** to induce the degradation of CDO1 in a cellular context.



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Figure 2: Western blot workflow for CDO1 degradation. A step-by-step process to quantify the cellular degradation of CDO1 induced by **NVS-VHL720**.

Materials:

- Huh-7 cells (or other suitable cell line endogenously expressing CDO1)
- Complete cell culture medium
- **NVS-VHL720**
- DMSO (vehicle control)
- Proteasome inhibitor (e.g., MG132)
- NEDD8-activating enzyme inhibitor (e.g., MLN4924)
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels and running buffer
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk in TBST)
- Primary antibodies: anti-CDO1, anti-GAPDH (or other loading control)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

Procedure:

- Cell Culture and Treatment:

- Seed Huh-7 cells in 6-well plates and allow them to adhere overnight.
- Treat cells with a dose-response of **NVS-VHL720** (e.g., 0-10 μ M) for a specified time (e.g., 24 hours). Include a DMSO vehicle control.
- For mechanism of action studies, pre-treat cells with MG132 (10 μ M) or MLN4924 (1 μ M) for 1-2 hours before adding **NVS-VHL720**.
- Protein Extraction:
 - Wash cells with ice-cold PBS.
 - Lyse cells in RIPA buffer on ice for 30 minutes.
 - Centrifuge lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
- Western Blotting:
 - Determine protein concentration using a BCA assay.
 - Normalize protein amounts and prepare samples for SDS-PAGE.
 - Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.
 - Block the membrane in blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies overnight at 4°C.
 - Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane again and develop with a chemiluminescent substrate.
 - Capture the image using a suitable imaging system and quantify band intensities.

In Vitro Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

This protocol describes the use of SPR to characterize the formation of the VHL-**NVS-VHL720**-CDO1 ternary complex in real-time.

Materials:

- SPR instrument (e.g., Biacore)
- CM5 sensor chip
- Amine coupling kit
- Recombinant purified VHL-EloB-EloC (VBC) complex and CDO1 protein
- **NVS-VHL720**
- SPR running buffer (e.g., HBS-EP+)

Procedure:

- Ligand Immobilization:
 - Immobilize the VBC complex onto the surface of a CM5 sensor chip using standard amine coupling chemistry.
- Binding Analysis:
 - Inject a series of concentrations of CDO1 over the immobilized VBC surface in the presence and absence of a fixed concentration of **NVS-VHL720**.
 - Monitor the binding events in real-time.
 - Regenerate the sensor surface between injections.
- Data Analysis:
 - Analyze the sensorgrams to determine the association (k_a), dissociation (k_d), and equilibrium dissociation (K_D) constants for the ternary complex formation.

In Vitro Ubiquitination Assay

This assay confirms that the **NVS-VHL720**-induced ternary complex is functional and can lead to the ubiquitination of CDO1.

Materials:

- Recombinant E1 ubiquitin-activating enzyme
- Recombinant E2 ubiquitin-conjugating enzyme (e.g., UBE2D2)
- Recombinant VBC complex
- Recombinant CDO1
- Ubiquitin
- ATP
- **NVS-VHL720**
- Ubiquitination reaction buffer

Procedure:

- Reaction Setup:
 - Combine E1, E2, VBC, CDO1, ubiquitin, and ATP in the reaction buffer.
 - Add **NVS-VHL720** or DMSO (vehicle control) to the reaction mixtures.
- Incubation:
 - Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).
- Analysis:
 - Stop the reaction by adding SDS-PAGE loading buffer.

- Analyze the reaction products by Western blotting using an anti-CDO1 antibody to detect the appearance of higher molecular weight polyubiquitinated CDO1 species.

Structural Insights

The three-dimensional structure of the VHL-**NVS-VHL720**-CDO1 ternary complex has been elucidated by X-ray crystallography, providing atomic-level details of the interactions that drive the molecular glue mechanism. The Protein Data Bank (PDB) entries for these structures are publicly available.

PDB ID	Description
8VL9	Crystal structure of VHL in complex with NVS-VHL720 and CDO1
8VLB	Crystal structure of VHL in complex with a derivative of NVS-VHL720 and CDO1

Table 3: PDB IDs for **NVS-VHL720** Ternary Complex Structures.

The structural data reveals how **NVS-VHL720** sits in the HIF-1 α binding pocket of VHL and simultaneously creates a new surface that is recognized by CDO1, leading to the stable formation of the ternary complex.

Conclusion

NVS-VHL720 represents a significant advancement in the field of targeted protein degradation. Its ability to selectively induce the degradation of CDO1 through a molecular glue mechanism opens up new avenues for therapeutic intervention in diseases where CDO1 plays a critical role. The experimental protocols and structural information provided in this guide offer a robust framework for researchers to further investigate the biological functions of **NVS-VHL720** and to explore its potential as a novel therapeutic agent.

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References

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